MLN120B (CAS 783348-36-7) is a potent, ATP-competitive small molecule inhibitor of IκB kinase beta (IKKβ), demonstrating an IC50 of 45–60 nM for recombinant IKKβ. Unlike early-generation or broad-spectrum NF-κB pathway inhibitors, MLN120B is engineered for high target specificity, exhibiting greater than 50-fold selectivity for IKKβ over the closely related IKKα isoform, and showing no significant inhibition of other IKK isoforms at concentrations below 50 μM[1]. In procurement and assay design, MLN120B serves as a definitive pharmacological tool for decoupling IKKβ-dependent canonical signaling from broader kinase activity, making it a critical baseline material for multiple myeloma and rheumatoid arthritis research models .
Substituting MLN120B with broad-spectrum NF-κB inhibitors or alternative IKK antagonists fundamentally alters experimental outcomes due to critical differences in binding mechanism and kinase selectivity [1]. For example, BMS-345541 operates via an allosteric mechanism rather than ATP competition and exhibits only a 13-fold selectivity for IKKβ over IKKα, leading to confounding IKKα suppression at working concentrations [2]. Similarly, TPCA-1, while potent, offers only a 22-fold selectivity margin over IKKα [2]. Furthermore, older generation inhibitors like PS-1145 exhibit significant promiscuity across broader kinase panels. For researchers requiring strict isolation of canonical IKKβ-driven NF-κB activation without off-target cytotoxicity or dual IKKα/β silencing, generic substitution introduces unacceptable reproducibility risks and data artifacts [1].
MLN120B provides superior isoform selectivity compared to standard in-class alternatives. While BMS-345541 shows only a 13-fold preference for IKKβ (IC50 = 0.3 μM) over IKKα (IC50 = 4 μM), and TPCA-1 offers a 22-fold selectivity margin, MLN120B achieves >50-fold selectivity for IKKβ (IC50 = 45 nM) with no significant inhibition of IKKα below 50 μM[1].
| Evidence Dimension | Isoform Selectivity (IKKβ vs IKKα) |
| Target Compound Data | >50-fold selectivity (IC50 = 45 nM for IKKβ; >50 μM for IKKα) |
| Comparator Or Baseline | BMS-345541 (13-fold) and TPCA-1 (22-fold) |
| Quantified Difference | 2.2x to 3.8x greater isoform selectivity margin |
| Conditions | Recombinant kinase assays / ATP-competitive profiling |
Ensures precise decoupling of IKKβ-mediated canonical NF-κB signaling without confounding interference from IKKα suppression.
MLN120B demonstrates highly reliable processability for in vivo administration when formulated correctly. While insoluble in pure water, it achieves a high stock solubility of 73 mg/mL in anhydrous DMSO. For murine models, it can be reliably formulated as a clear solution using a 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O vehicle, maintaining stability for immediate dosing at 0.91 mg/mL (2.48 mM) .
| Evidence Dimension | Vehicle Formulation Stability |
| Target Compound Data | Clear solution in 5% DMSO / 40% PEG300 / 5% Tween80 / 50% ddH2O |
| Comparator Or Baseline | Aqueous baseline (Insoluble) |
| Quantified Difference | Transition from insoluble to a stable, bioavailable clear solution at ~1 mg/mL |
| Conditions | In vivo dosing preparation for murine models |
Provides a validated, reproducible formulation pathway for translating in vitro efficacy into in vivo preclinical models without precipitation.
In preclinical models of rheumatoid arthritis, MLN120B demonstrates potent disease-modifying activity. Oral administration of MLN120B (1-30 mg/kg, twice daily) significantly inhibits paw swelling in a dose-dependent manner and protects against arthritis-induced weight loss, cartilage destruction, and bone erosion compared to untreated vehicle controls .
| Evidence Dimension | Joint Inflammation and Bone Erosion |
| Target Compound Data | Significant dose-dependent protection at 1-30 mg/kg (oral, BID) |
| Comparator Or Baseline | Vehicle control (severe swelling and erosion) |
| Quantified Difference | Abrogation of paw swelling and preservation of cartilage/bone architecture |
| Conditions | Rat model of complete Freund's adjuvant (CFA)-induced rheumatoid arthritis |
Validates the compound's utility as a highly effective, orally bioavailable positive control for in vivo inflammatory disease models.
MLN120B effectively abrogates TNF-α-induced phosphorylation and degradation of IκB in multiple myeloma cell lines (e.g., RPMI 8226 and INA6). At concentrations of 1.25-20 μM, it completely blocks the canonical NF-κB pathway, leading to significant inhibition of tumor cell growth both in vitro and in vivo (SCID-hu mouse models)[1].
| Evidence Dimension | IκB Phosphorylation and Cell Growth |
| Target Compound Data | Complete abrogation of TNF-α-induced IκB degradation at 1.25-20 μM |
| Comparator Or Baseline | Untreated baseline (rapid IκB degradation and tumor proliferation) |
| Quantified Difference | Dose-dependent block of NF-κB activation and subsequent growth arrest |
| Conditions | RPMI 8226 and INA6 multiple myeloma cell lines / SCID-hu mouse model |
Establishes MLN120B as a critical procurement choice for isolating microenvironment-dependent survival pathways in hematological malignancies.
Due to its >50-fold selectivity for IKKβ over IKKα, MLN120B is the optimal pharmacological tool for isolating canonical NF-κB pathway activation. It is heavily utilized in mechanistic assays where allosteric inhibitors (like BMS-345541) or less selective ATP-competitive inhibitors (like TPCA-1) would confound results by simultaneously suppressing IKKα-driven non-canonical signaling [1].
MLN120B serves as a highly reliable, orally bioavailable positive control in in vivo RA models. Its validated formulation protocols and dose-dependent efficacy in preventing cartilage destruction and paw swelling make it a standard benchmark for evaluating novel anti-inflammatory therapeutics in complete Freund's adjuvant (CFA)-induced arthritis models .
In hematological oncology, MLN120B is procured to study the dependence of multiple myeloma cells on bone marrow stromal cell interactions. By specifically blocking TNF-α-induced IκB degradation, it allows researchers to evaluate the efficacy of combination therapies (e.g., with bortezomib) in overcoming microenvironment-mediated drug resistance in SCID-hu xenograft models [2].
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